molecular formula C21H16ClN3 B4596103 N-benzyl-2-(2-chlorophenyl)-4-quinazolinamine

N-benzyl-2-(2-chlorophenyl)-4-quinazolinamine

Cat. No.: B4596103
M. Wt: 345.8 g/mol
InChI Key: PHKSBMSQMKULOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(2-chlorophenyl)-4-quinazolinamine is a useful research compound. Its molecular formula is C21H16ClN3 and its molecular weight is 345.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.1032752 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antimalarial Properties

N-benzyl-2-(2-chlorophenyl)-4-quinazolinamine derivatives have been explored for their potent antimalarial, antibacterial, and antitumor activities. Specifically, trimetrexate, a compound within this class, demonstrated a broad spectrum of antitumor effects and underwent preclinical toxicology evaluations for potential trials in humans due to its promising antitumor properties (Elslager, Johnson, & Werbel, 1983).

Optoelectronic Materials

The incorporation of quinazoline derivatives into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Specifically, the electroluminescent properties of aryl(hetaryl)substituted quinazolines with π-extended conjugated systems have been highlighted for their importance in fabricating organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Kinase Inhibition for Cancer Therapy

This compound derivatives have shown potential as kinase inhibitors, targeting the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds function as potent covalent-binding, irreversible inhibitors, contributing to the development of novel cancer therapeutics by inhibiting VEGFR-2 mediated pathways, which play a crucial role in tumor growth and metastasis (Wissner et al., 2005).

Anticonvulsant Activity

Research into the synthesis and evaluation of this compound derivatives for anticonvulsant activity has been conducted, although the results varied. The exploration of these compounds' affinity to GABAergic biotargets and their anticonvulsant efficacy in models such as PTZ-induced seizures in mice highlights their potential therapeutic applications in epilepsy and seizure disorders (El Kayal et al., 2022).

Properties

IUPAC Name

N-benzyl-2-(2-chlorophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3/c22-18-12-6-4-10-16(18)21-24-19-13-7-5-11-17(19)20(25-21)23-14-15-8-2-1-3-9-15/h1-13H,14H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKSBMSQMKULOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(2-chlorophenyl)-4-quinazolinamine
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(2-chlorophenyl)-4-quinazolinamine
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-(2-chlorophenyl)-4-quinazolinamine
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-(2-chlorophenyl)-4-quinazolinamine
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-(2-chlorophenyl)-4-quinazolinamine
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-(2-chlorophenyl)-4-quinazolinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.